4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole
Description
4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a fluorinated pyrazole derivative characterized by a unique trifluoromethoxyethyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. The trifluoromethoxy (OCF₃) and trifluoroethyl (CF₂CF₃) moieties contribute to its high electronegativity and lipophilicity, which are critical for applications in agrochemicals or pharmaceuticals. While direct crystallographic data for this compound are absent in the provided evidence, analogous pyrazole derivatives (e.g., ) suggest that such fluorinated groups enhance thermal stability and influence molecular packing in solid states . The compound’s structural complexity aligns with modern trends in designing bioactive molecules with improved metabolic resistance and target specificity.
Properties
IUPAC Name |
4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6N2O/c1-4-2-14-15(3-4)6(9,10)5(8)16-7(11,12)13/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIGHPVVSSDZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C(OC(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or trifluoroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrazole Derivatives
A structurally related compound, 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (), shares the trifluoromethyl (CF₃) group but differs in substituent placement. Key distinctions include:
- Substituent Effects : The target compound’s trifluoromethoxyethyl chain introduces greater steric bulk and electron-withdrawing capacity compared to the methoxyphenyl groups in . This likely reduces solubility in polar solvents but increases membrane permeability.
- Molecular Weight : The target compound (empirical formula: C₈H₇F₆N₂O) has a lower molecular weight (~276.15 g/mol) than the compound (408.37 g/mol), which may enhance bioavailability .
Heterocyclic Hybrids
Compounds such as 7-(4-(trifluoromethyl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole () feature fused pyrazole-imidazole systems. Comparisons reveal:
- Synthetic Complexity : The target compound lacks protective groups (e.g., SEM in ), simplifying synthesis but possibly reducing stability under acidic conditions .
Agrochemical Analogues
Novaluron (), a benzoylurea insecticide, shares functional similarities with the target compound through fluorine-rich substituents. Key contrasts include:
- Mode of Action: Novaluron inhibits chitin synthesis via benzoylurea pharmacophores, while pyrazole derivatives often target mitochondrial complexes or hormone receptors.
- Substituent Impact: The target compound’s trifluoromethoxyethyl group may confer resistance to oxidative degradation compared to novaluron’s chlorinated aromatic rings, which are prone to photolysis .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Electronic and Functional Comparisons
Research Findings and Implications
- Synthetic Feasibility : The target compound’s lack of protective groups (vs. ) simplifies large-scale synthesis, critical for agrochemical use.
- Biological Efficacy: While novaluron’s benzoylurea scaffold is well-documented, the pyrazole core in the target compound may offer novel modes of action, such as GABA receptor modulation .
- Environmental Impact: The trifluoromethoxyethyl group’s stability suggests reduced environmental persistence compared to chlorinated analogues (e.g., novaluron) .
Biological Activity
4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring and trifluoromethoxy groups that enhance its lipophilicity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group enhances binding affinity to certain receptors and enzymes, which can lead to diverse pharmacological effects.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis, demonstrating sub-micromolar IC50 values in enzyme assays .
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activities. The presence of trifluoromethyl groups is associated with enhanced potency against various bacterial strains.
Antimicrobial Activity
In a study assessing various pyrazole derivatives, compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can also exert anti-inflammatory effects. The compound's ability to modulate inflammatory cytokines has been observed in vitro, suggesting potential applications in treating inflammatory diseases .
Study 1: Inhibition of Pks13 in M. tuberculosis
A screening campaign involving over 150,000 compounds identified several inhibitors of the Pks13 enzyme critical for mycobacterial cell wall synthesis. Among these inhibitors, this compound demonstrated significant potency with an IC50 value below 100 nM. This finding highlights its potential as a lead compound for developing new anti-tuberculosis drugs .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of pyrazole derivatives to evaluate their biological activities. Modifications at the trifluoromethoxy position significantly impacted both binding affinity and biological efficacy. Compounds with enhanced lipophilicity showed improved cellular uptake and biological response .
Data Tables
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Pyrazole ring, Trifluoromethoxy group | Antimicrobial, Inhibitor of Pks13 | <0.1 |
| 5-Methylpyrazole | Simple pyrazole structure | Anti-inflammatory | N/A |
| Trifluoromethylpyrazole | Contains trifluoromethyl group | Anticancer | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
